molecular formula C4H4N2O4 B101809 6-Hydroxy-1,3-diazinane-2,4,5-trione CAS No. 19186-12-0

6-Hydroxy-1,3-diazinane-2,4,5-trione

Cat. No. B101809
CAS RN: 19186-12-0
M. Wt: 144.09 g/mol
InChI Key: QDGZKCSFHGNRFP-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-diazinane-2,4,5-trione, also known as uracil-6-ol, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a derivative of uracil, which is a naturally occurring pyrimidine base found in RNA and DNA. The compound has attracted considerable attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 6-Hydroxy-1,3-diazinane-2,4,5-trione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

6-Hydroxy-1,3-diazinane-2,4,5-trione has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have antibacterial and antiviral activity. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Hydroxy-1,3-diazinane-2,4,5-trione in lab experiments is its wide range of biological activities. The compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a valuable tool for studying various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions to minimize any potential risks.

Future Directions

There are many potential future directions for research on 6-Hydroxy-1,3-diazinane-2,4,5-trione. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, researchers may investigate the use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively target specific enzymes and signaling pathways. Finally, researchers may investigate the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.

Synthesis Methods

The synthesis of 6-Hydroxy-1,3-diazinane-2,4,5-trione is typically achieved through the reaction of uracil with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of oxidation and reduction steps, resulting in the formation of the desired product.

Scientific Research Applications

6-Hydroxy-1,3-diazinane-2,4,5-trione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

19186-12-0

Product Name

6-Hydroxy-1,3-diazinane-2,4,5-trione

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

6-hydroxy-1,3-diazinane-2,4,5-trione

InChI

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10)

InChI Key

QDGZKCSFHGNRFP-UHFFFAOYSA-N

SMILES

C1(C(=O)C(=O)NC(=O)N1)O

Canonical SMILES

C1(C(=O)C(=O)NC(=O)N1)O

synonyms

2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI)

Origin of Product

United States

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